molecular formula C19H19F2N3O2S B4351553 5-(difluoromethyl)-7-(4-ethylphenyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

5-(difluoromethyl)-7-(4-ethylphenyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4351553
M. Wt: 391.4 g/mol
InChI Key: MAYBXTCBDNNVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(difluoromethyl)-7-(4-ethylphenyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidinone family This compound is characterized by its unique structure, which includes a difluoromethyl group, an ethylphenyl group, and a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-7-(4-ethylphenyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, and the mercapto group can be added using thiolation reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-7-(4-ethylphenyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while nucleophilic substitution of the difluoromethyl group can result in various substituted derivatives.

Scientific Research Applications

5-(difluoromethyl)-7-(4-ethylphenyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-7-(4-ethylphenyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The mercapto group can form covalent bonds with target proteins, potentially inhibiting their function. The ethylphenyl group may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-4(1H)-one: The parent compound without the difluoromethyl, ethylphenyl, mercapto, and methoxyethyl groups.

    7-(4-ethylphenyl)-2-mercapto-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but lacks the difluoromethyl group.

    5-(difluoromethyl)-2-mercapto-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but lacks the ethylphenyl group.

Uniqueness

The presence of the difluoromethyl group in 5-(difluoromethyl)-7-(4-ethylphenyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one enhances its chemical stability and lipophilicity, making it more suitable for certain applications compared to its analogs. The combination of the ethylphenyl and mercapto groups also contributes to its unique binding properties and potential biological activity.

Properties

IUPAC Name

5-(difluoromethyl)-7-(4-ethylphenyl)-1-(2-methoxyethyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O2S/c1-3-11-4-6-12(7-5-11)14-10-13(16(20)21)15-17(22-14)24(8-9-26-2)19(27)23-18(15)25/h4-7,10,16H,3,8-9H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYBXTCBDNNVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(difluoromethyl)-7-(4-ethylphenyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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5-(difluoromethyl)-7-(4-ethylphenyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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5-(difluoromethyl)-7-(4-ethylphenyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
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5-(difluoromethyl)-7-(4-ethylphenyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
5-(difluoromethyl)-7-(4-ethylphenyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
5-(difluoromethyl)-7-(4-ethylphenyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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